molecular formula C18H16F2N4O B2822815 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034389-88-1

2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

カタログ番号: B2822815
CAS番号: 2034389-88-1
分子量: 342.35
InChIキー: KOKIEOJXADNSRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide features a 2,4-difluorophenyl group linked to an acetamide backbone, which is further substituted with a pyridin-3-ylmethyl moiety bearing a 1-methylpyrazole ring. This structure combines fluorinated aromaticity, a heterocyclic pyridine-pyrazole system, and an amide functional group, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation . N-substituted 2-arylacetamides are noted for their structural resemblance to benzylpenicillin’s lateral chain and their utility as ligands in coordination chemistry .

特性

IUPAC Name

2-(2,4-difluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-24-11-14(10-23-24)18-13(3-2-6-21-18)9-22-17(25)7-12-4-5-15(19)8-16(12)20/h2-6,8,10-11H,7,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKIEOJXADNSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the difluorophenyl intermediate:

    Synthesis of the pyrazolyl intermediate: This step involves the formation of the pyrazole ring through cyclization reactions.

    Coupling of intermediates: The difluorophenyl and pyrazolyl intermediates are coupled with a pyridinyl intermediate through nucleophilic substitution or other coupling reactions.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying biological interactions.

    Medicine: As a potential drug candidate for therapeutic applications.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other industrial products.

作用機序

The mechanism of action of 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound may modulate signaling pathways, leading to changes in cellular responses.

類似化合物との比較

Key Differences in Substituents:

  • Fluorinated vs. Chlorinated Aromatic Rings : The target compound’s 2,4-difluorophenyl group contrasts with dichlorophenyl analogs (e.g., 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ), where chlorine atoms increase molecular weight and lipophilicity but reduce electronegativity compared to fluorine .
  • Heterocyclic Systems : The pyridine-pyrazole moiety differs from compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which replaces pyridine with a thiazole ring, altering planarity and hydrogen-bonding capabilities .

Table 1: Structural and Physical Comparisons

Compound Name Substituents (Aromatic/Heterocyclic) Molecular Weight* Melting Point (°C) Key Interactions
Target Compound 2,4-difluorophenyl, pyridine-pyrazole ~385.3 Not reported Likely N–H⋯O/N hydrogen bonds
2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-dichlorophenyl, pyrazole 396.26 200–202 N–H⋯O dimers (R₂²(10))
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazole 303.16 186–188 N–H⋯N dimers (R₂²(8))
U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) 2,4-dichlorophenyl, cyclohexylamine 385.31 Not reported Opioid receptor binding

*Calculated based on molecular formulas.

Conformational and Crystallographic Differences

  • Dihedral Angles: In dichlorophenyl analogs, the amide group forms dihedral angles of 80.7° and 64.8° with the dichlorophenyl and pyrazole rings, respectively, due to steric repulsion .
  • Hydrogen Bonding : Dichlorophenyl derivatives form N–H⋯O dimers (R₂²(10)), whereas thiazole-containing analogs adopt N–H⋯N motifs (R₂²(8)) . The target compound’s pyridine nitrogen could participate in additional hydrogen bonds or metal coordination.

Thermal and Solubility Properties

  • Melting Points: Fluorinated compounds often exhibit higher melting points than chlorinated analogs due to stronger dipole interactions. For example, a chromenone-pyrazole acetamide in melts at 302–304°C , whereas dichlorophenyl analogs melt near 200°C .
  • Solubility : The pyridine ring in the target compound may improve aqueous solubility compared to thiazole or cyclohexylamine derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including amidation and substitution. For example, structurally similar acetamides are synthesized via coupling of halogenated intermediates (e.g., 2,4-difluorophenylacetic acid) with amine-containing heterocycles under carbodiimide-mediated conditions (e.g., EDC·HCl in dichloromethane with triethylamine). Reaction temperatures (e.g., 273 K) and inert atmospheres are critical to minimize side reactions . Purification often employs column chromatography or recrystallization from methylene chloride .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl, pyrazole, and pyridine signals) and confirms regiochemistry.
  • X-ray crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H⋯O interactions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and formula .

Q. What analytical methods are used to confirm purity and identity?

  • Methodological Answer:

  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
  • Melting point analysis : Determines consistency with literature values (e.g., 473–475 K for analogs) .
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer: SAR requires systematic structural modifications and bioassays:

  • Core modifications : Compare analogs with varying substituents (e.g., fluorophenyl vs. chlorophenyl; pyrazole vs. triazole). For example, replacing the pyridine ring with a piperidine moiety alters lipophilicity and target binding .
  • Biological assays : Test modified compounds in target-specific models (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA) to quantify potency differences .

Q. How can computational methods predict target interactions and binding modes?

  • Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to dock the compound into protein active sites (e.g., kinases, GPCRs). Validate with co-crystallized ligands and RMSD analysis .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp86/Glu92) .
  • QSAR modeling : Develop regression models linking physicochemical descriptors (logP, polar surface area) to bioactivity data .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer:

  • Comparative assays : Re-test the compound in standardized models (e.g., same cell line, passage number, and assay protocol) .
  • Structural verification : Confirm batch-to-batch consistency via NMR and X-ray crystallography to rule out impurities or polymorphic forms .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or trends .

Q. What strategies optimize reaction conditions for scalability?

  • Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can maximize yield while minimizing by-products .
  • Flow chemistry : Implement continuous-flow reactors for exothermic or oxygen-sensitive steps (e.g., diazomethane generation) to improve safety and reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。